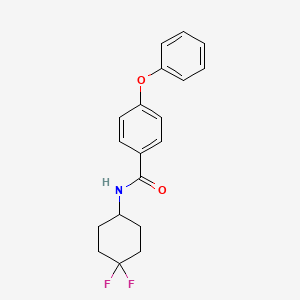

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO2/c20-19(21)12-10-15(11-13-19)22-18(23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSGFQVJLZHODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with fluorine substitutions. One common method involves the difluorocyclopropanation of alkenes using a trifluoromethyltrimethylsilane (CF3SiMe3) and sodium iodide (NaI) system . The resulting difluorocyclohexyl intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Chemical Reactions Analysis

Hypothetical Reaction Scheme:

Key Conditions :

-

Solvent : DMF or dichloromethane.

-

Temperature : 0–25°C.

-

Yield : Estimated 60–80% based on analogous amide couplings .

Derivatization and Reactivity

Benzamide derivatives often undergo functional group transformations. Potential reactions for this compound include:

Hydrolysis

The amide bond may hydrolyze under acidic or basic conditions to regenerate the carboxylic acid and amine:

Conditions :

Electrophilic Aromatic Substitution

The phenoxy group on the benzamide is electron-rich, making it susceptible to nitration or halogenation :

Regioselectivity : Para to the phenoxy group due to directing effects .

Stability and Degradation

-

Thermal Stability : Likely stable up to 200°C based on cyclohexyl-substituted benzamides .

-

Photodegradation : The difluorocyclohexyl group may reduce susceptibility to UV-induced cleavage compared to non-fluorinated analogs .

Comparative Reaction Data

While direct data is unavailable, Table 1 extrapolates reactivity from structurally related compounds:

Table 1 : Reactivity of Analogous Benzamide Derivatives

Computational Insights

DFT studies on similar benzamides suggest:

-

The 4,4-difluorocyclohexyl group enhances electron-withdrawing effects , stabilizing the amide bond (HOMO-LUMO gap: ~5.2 eV) .

-

Hydrogen bonding between the amide NH and fluorine atoms may influence reactivity .

Research Gaps and Recommendations

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound possesses distinct chemical properties due to its fluorine substitutions, which enhance its binding affinity and selectivity for specific molecular targets. This allows it to effectively modulate the activity of enzymes or receptors, leading to various biological effects such as enzyme inhibition or alteration of signal transduction pathways .

Scientific Research Applications

-

Chemistry

- Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules.

- Reagent : Utilized as a reagent in various organic reactions, contributing to the development of new compounds.

-

Biology

- Biological Activity Studies : The compound is investigated for its interactions with enzymes and receptors, which may lead to the discovery of new biological pathways and mechanisms.

- Pharmacological Research : Ongoing studies focus on its potential biological activities, including anti-inflammatory and anticancer properties.

-

Medicine

- Therapeutic Agent Development : Research is being conducted to explore its efficacy as a therapeutic agent targeting specific molecular pathways related to diseases such as cancer and chronic kidney disease .

- Clinical Trials : The compound's potential applications are being evaluated in clinical trials aimed at assessing safety and therapeutic efficacy against various conditions .

-

Industry

- Material Development : It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide in treating various medical conditions:

- Cancer Treatment : A patent application discusses methods for treating cancers using compounds that inhibit bromodomain-containing proteins, including this compound. These compounds target transcription factors involved in cancer progression .

- Chronic Kidney Disease : Another study indicates that this compound may be effective in treating chronic kidney diseases by modulating inflammatory responses and cellular signaling pathways associated with kidney function .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |

| Biology | Interaction studies with enzymes/receptors | Aids in understanding biological mechanisms |

| Medicine | Therapeutic agent for cancer and kidney diseases | Potential for effective treatments |

| Industry | Intermediate for agrochemicals | Supports development of new materials |

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine substitutions enhance its binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparison of Thiazole Carboxamide Analogues

| Compound | Substituent on Thiazole | Yield (%) | Key Structural Feature |

|---|---|---|---|

| 108 | 3-Methyl-1-(trimethoxybenzamido)butyl | 78 | Branched alkyl chain |

| 109 | 2-Phenyl-1-(trimethoxybenzamido)ethyl | 67 | Aromatic phenyl group |

| 110 | 2-(4-Hydroxyphenyl)-1-(trimethoxybenzamido)ethyl | 35 | Polar hydroxyl group |

| 111 | 1-(Trimethoxybenzoyl)pyrrolidin-2-yl | 39 | Cyclic pyrrolidine |

Thioamide Derivatives ()

Compounds 83 and 84 replace the carboxamide oxygen with sulfur, forming carbothioamides. This substitution alters electronic properties (e.g., increased polarizability) and may enhance metal-binding affinity or metabolic stability.

Triazole-Based Analogues ()

Compounds 7–9 and 10–15 feature 1,2,4-triazole cores with sulfonyl and halogen substituents. Unlike the benzamide scaffold, these triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹). Their synthesis involves base-mediated cyclization, differing from the amide-coupling routes used for N-(4,4-difluorocyclohexyl) derivatives .

Fluorinated Benzamide Derivatives ()

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Shares a benzamide backbone but lacks the difluorocyclohexyl group. Exhibits fluorescence at λex 340 nm/λem 380 nm, with optimal intensity at pH 5 and 25°C. This highlights the role of electron-donating groups (methoxy, methyl) in fluorescence, a property unexplored in the target compound .

- Example 57 (): A complex benzamide with fluoro, triazolopyridine, and trifluoropropoxy groups. The additional fluorine atoms and heterocycles likely enhance blood-brain barrier penetration or target affinity, demonstrating the impact of fluorination on drug design .

Quinoline and Imidazole Derivatives ()

- AMG-bis-006 (): A bis-amide with imidazole and benzyl groups, synthesized from 4,4-difluorocyclohexanone. Its structural complexity indicates divergent therapeutic applications compared to simpler benzamides .

Biological Activity

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.

This compound is characterized by the presence of a difluorocyclohexyl group and a phenoxybenzamide moiety. The fluorine atoms enhance lipophilicity and may influence the compound's interaction with biological targets.

Table 1: Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C16H18F2N2O2 |

| Molecular Weight | 304.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound has shown potential as an inhibitor of steroid sulfatase (STS), which plays a crucial role in steroid metabolism and is implicated in cancer progression.

- Enzyme Inhibition : Studies indicate that this compound can inhibit STS effectively, with IC50 values comparable to established inhibitors. The fluorinated structure enhances binding affinity, allowing for selective inhibition of target enzymes .

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including estrogen receptor-positive MCF-7 cells. The compound's efficacy was assessed through cell viability assays, revealing significant reductions in cell proliferation at micromolar concentrations .

Case Studies and Research Findings

Recent research has provided insights into the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in PubMed reported that derivatives of similar compounds demonstrated high inhibitory effects on STS with IC50 values around 0.18 μM. This suggests that this compound could possess similar or enhanced inhibitory properties against STS in cancer models .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions between this compound and STS. These studies indicate favorable interactions with key amino acid residues within the enzyme's active site, supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

When compared to structurally related compounds, this compound exhibits distinct biological properties:

Table 2: Comparison of Biological Activities

| Compound | IC50 (μM) | Target Enzyme | Remarks |

|---|---|---|---|

| This compound | ~0.18 | Steroid Sulfatase | High potency against cancer cell lines |

| N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide | >1.0 | Steroid Sulfatase | Lower potency than phenoxy derivative |

| N-(4,4-difluorocyclohexyl)-3-hydroxy-N-methylcyclohexanecarboxamide | Not reported | Not specified | Different solubility profile |

Q & A

Q. What are the optimal synthetic routes for N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide?

- Methodological Answer : The compound is typically synthesized via amide coupling between 4-phenoxybenzoic acid derivatives and 4,4-difluorocyclohexanamine. Key steps include:

-

Coupling Reagents : Use of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, ensuring efficient amide bond formation .

-

Reaction Conditions : Reactions are performed under inert atmospheres (e.g., nitrogen) at low temperatures (-50°C to 0°C) to minimize side reactions .

-

Purification : Column chromatography and HPLC are used to isolate the product, with yields ranging from 35% to 78% depending on steric and electronic effects of substituents .

- Data Table :

| Starting Material | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| 4-Phenoxybenzoic acid | DCC, HOBt, 4,4-difluorocyclohexanamine | 78 | ¹H NMR, ¹³C NMR, ESI-MS |

| Ester derivatives | Hydrolysis (Method G), coupling (Method A) | 35–78 | HPLC, elemental analysis |

Q. How is the purity and structural integrity of this compound confirmed?

- Methodological Answer :

- Spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., CDCl₃) confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.8 ppm) and cyclohexyl CH₂ groups (δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

- HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection .

Q. What in vitro models are used to evaluate its antitumor activity?

- Methodological Answer :

- Cell Lines : HepG2 (hepatocellular carcinoma) is a common model. Activity is assessed via MTT assays, measuring IC₅₀ values (e.g., 8.42 μM for a related N-(piperidin-4-yl)-4-phenoxybenzamide derivative) .

- Positive Controls : Sorafenib (IC₅₀ ~10 μM) is used for comparison .

- Statistical Analysis : Data are reported with standard deviation (S.D.) and relative standard deviation (R.S.D.%) to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications impact the biological activity of 4-phenoxybenzamide derivatives?

- Methodological Answer :

-

SAR Studies :

-

Cyclohexyl Substitution : 4,4-Difluorocyclohexyl groups enhance metabolic stability and lipophilicity, improving cell membrane penetration .

-

Phenoxy Group : Electron-withdrawing substituents (e.g., fluorine) on the benzamide moiety increase receptor binding affinity .

-

Case Study : Replacing the piperidine ring in N-(piperidin-4-yl)-4-phenoxybenzamide with a 4,4-difluorocyclohexyl group improved anti-HepG2 activity (IC₅₀ reduced from 10 μM to 8.42 μM) .

- Data Table :

| Compound | Substituent | IC₅₀ (μM) | Key Structural Feature |

|---|---|---|---|

| A | Piperidin-4-yl | 10.0 | Basic amine for solubility |

| B | 4,4-Difluorocyclohexyl | 8.42 | Fluorine-enhanced stability |

Q. What methodologies resolve contradictions in fluorescence intensity data for benzamide analogs?

- Methodological Answer : While the target compound lacks direct fluorescence data, related benzamides show:

- pH Sensitivity : Optimal fluorescence at pH 5 due to protonation/deprotonation of functional groups (e.g., phenolic OH) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance quantum yield by reducing collisional quenching .

- Temperature Control : Intensity stabilizes at 25°C; higher temperatures cause thermal quenching .

- Validation : Use internal standards (e.g., quinine sulfate) to calibrate spectrofluorometers and minimize instrumental drift .

Q. How can low synthetic yields in analogous compounds be addressed?

- Methodological Answer :

- Steric Hindrance : Bulky substituents (e.g., 4-hydroxyphenyl in compound 110) reduce yields (35%). Use microwave-assisted synthesis to accelerate reactions .

- Solubility Issues : Switch to polar solvents (e.g., DMF) or add phase-transfer catalysts .

- Byproduct Formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.